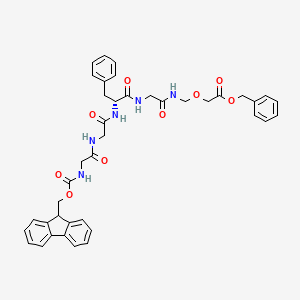

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H41N5O9 |

|---|---|

分子量 |

735.8 g/mol |

IUPAC 名称 |

benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |

InChI |

InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m1/s1 |

InChI 键 |

IYTHCDKNSNAYJP-UUWRZZSWSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a complex synthetic peptide derivative with significant potential in various biochemical and pharmaceutical applications. Its structure comprises a tetrapeptide core (Gly-Gly-D-Phe-Gly) protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is uniquely modified with a methylene-oxy-methylene bridge to a benzyloxycarbonyl (Cbz) group. This modification classifies the molecule as a peptidomimetic, potentially enhancing its stability, bioavailability, and biological activity compared to its unmodified peptide counterpart. Such C-terminal modifications can be crucial for developing therapeutic peptides, protease inhibitors, and molecular probes for studying biological systems.[1][][3] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications. This molecule is also identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of antibody-drug conjugates like Deruxtecan.[4][5]

Core Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in experimental settings. The presence of the bulky, hydrophobic Fmoc and Cbz groups, along with the D-phenylalanine residue, significantly influences its solubility and aggregation behavior.

| Property | Value | Source |

| Molecular Formula | C40H41N5O9 | [4][6][7] |

| Molecular Weight | 735.79 g/mol | [6][7] |

| Exact Mass | 735.29042790 Da | [6] |

| CAS Number | 2264011-97-2 | [7] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Fmoc-protected amino acids and peptides generally exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).[8][][10] They are sparingly soluble in water.[11] The hydrophobicity of this specific peptide suggests that solvents like NMP might be preferable to DMF to prevent aggregation during synthesis.[12] | Inferred |

| Purity | >96% (as commercially available) | [7] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is best approached using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, followed by a specific C-terminal modification.

Part 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol outlines the manual synthesis of the protected tetrapeptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with its C-terminal carboxyl group intact, ready for subsequent modification.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-Gly-OH, Fmoc-D-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma

-

Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[13]

-

Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.[14]

-

Dissolve Fmoc-Gly-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM, DMF, and finally DCM. Dry under vacuum.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc group.[15][16]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (Fmoc-D-Phe-OH, then Fmoc-Gly-OH twice more) (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.[13]

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor coupling completion with a Kaiser test (ninhydrin test).[13]

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).[13]

-

Repeat this cycle for each amino acid in the sequence.

-

Part 2: C-terminal Modification and Cleavage

The specific C-terminal modification, -CH2-O-CH2-Cbz, is a non-standard linkage. A plausible synthetic route involves the reduction of the C-terminal carboxylate to an alcohol, followed by etherification. Peptide aldehydes are known intermediates that can react with alcohols to form hemiacetals, which can be further stabilized.[] A photoredox-catalyzed oxidative decarboxylative coupling could also be a method to generate N,O-acetals at the C-terminus.[3]

A plausible, though challenging, solution-phase approach post-cleavage:

-

Cleavage from Resin:

-

Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.[15] This will cleave the peptide from the resin while keeping the N-terminal Fmoc group and side-chain protecting groups intact.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

C-terminal Modification (Hypothetical Route):

-

The protected peptide acid is first converted to a peptide alcohol. This can be a challenging step due to potential side reactions.

-

The resulting peptide alcohol could then be reacted with a Cbz-protected chloromethyl methyl ether or a similar electrophile under basic conditions to form the desired ether linkage. This step would require careful optimization to avoid side reactions and racemization.

-

Part 3: Purification

-

High-Performance Liquid Chromatography (HPLC): The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV detection at 220 nm and 280 nm.

-

Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a white powder.

-

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of the target peptidomimetic.

Potential Signaling Pathways and Applications

Peptidomimetics containing D-amino acids and modified C-termini are often designed as enzyme inhibitors, particularly for proteases.[17] The C-terminal modification can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[]

For instance, this compound could act as an inhibitor of a cysteine or serine protease. The mechanism would involve the peptidomimetic binding to the active site of the protease, with the modified C-terminus interacting with the catalytic residues.

Caption: Hypothetical mechanism of protease inhibition by the peptidomimetic.

The application as a PROTAC linker highlights its utility in targeted protein degradation. In this context, the peptide sequence can act as a cleavable linker, recognized by intracellular proteases, to release a cytotoxic drug from an antibody-drug conjugate (ADC) within a target cell.[] This dual functionality as both a potential inhibitor and a component of advanced drug delivery systems underscores its relevance in modern drug discovery.

References

- 1. jpt.com [jpt.com]

- 3. Small peptide diversification through photoredox-catalyzed oxidative C-terminal modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz | C40H41N5O9 | CID 148010663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Structure Elucidation of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a key heterobifunctional linker molecule utilized in the development of advanced biotherapeutics. Specifically, it serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), most notably in the construction of Deruxtecan, a potent ADC.[1] The precise chemical structure and purity of this linker are paramount to the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive overview of the analytical methodologies and expected data for the complete structure elucidation of this complex peptide derivative.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₄₁N₅O₉ |

| Molecular Weight | 735.78 g/mol |

| IUPAC Name | Benzyl 2-({[2-({2-[(2R)-2-({2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]methyl}oxy)acetate |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Experimental Protocols for Structure Elucidation

A multi-faceted analytical approach is required to unequivocally confirm the structure and purity of this compound. This involves a combination of chromatographic separation and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized peptide and to isolate the target compound. Given the hydrophobic nature of the Fmoc and Cbz protecting groups, a reversed-phase HPLC (RP-HPLC) method is most suitable.[2]

Instrumentation:

-

HPLC system equipped with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Protocol:

-

Dissolve the sample in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase composition.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 70% Solvent A, 30% Solvent B).

-

Inject the sample and run a linear gradient to a high percentage of Solvent B (e.g., 30% to 95% Solvent B over 30 minutes).

-

Monitor the elution profile at 220 nm (for peptide bonds) and 265 nm (for the Fmoc group).

-

The expected retention time will be relatively long due to the molecule's hydrophobicity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis (MS/MS).

Instrumentation:

-

High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Protocol:

-

Introduce the purified sample into the ESI source via direct infusion or coupled with an LC system.

-

Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting MS/MS spectrum to confirm the peptide sequence and the integrity of the protecting groups and ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

Protocol:

-

Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which aids in the complete assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR spectrometer

Protocol:

-

Prepare the sample as a KBr pellet or as a thin film.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the various functional groups.

Data Presentation

The following tables summarize the expected quantitative data from the analytical techniques described above.

Table 1: HPLC Data

| Parameter | Expected Value |

| Retention Time | Highly dependent on specific conditions, but expected to be in the later part of the gradient due to hydrophobicity. |

| Purity (at 265 nm) | >95% |

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 736.2981 | 736.2985 |

| [M+Na]⁺ | 758.2799 | 758.2803 |

Table 3: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺

| Fragment Ion Type | Sequence | Calculated m/z |

| b₂ | Fmoc-Gly-Gly | 281.1183 |

| b₃ | Fmoc-Gly-Gly-(D-Phe) | 428.1871 |

| b₄ | Fmoc-Gly-Gly-(D-Phe)-Gly | 485.2082 |

| y₁ | Gly-CH₂-O-CH₂-Cbz | 283.1238 |

| y₂ | (D-Phe)-Gly-CH₂-O-CH₂-Cbz | 430.1925 |

| y₃ | Gly-(D-Phe)-Gly-CH₂-O-CH₂-Cbz | 487.2136 |

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc-H (aromatic) | 7.90-7.30 | m | 8H |

| Cbz-H (aromatic) | 7.40-7.30 | m | 5H |

| NH (Gly1, Gly2, Gly4) | 8.30-8.10 | t | 3H |

| NH (D-Phe) | 8.50 | d | 1H |

| Cbz-CH₂ | 5.10 | s | 2H |

| O-CH₂-O | 5.30 | s | 2H |

| Fmoc-CH, CH₂ | 4.40-4.20 | m | 3H |

| α-CH (D-Phe) | 4.60 | m | 1H |

| α-CH₂ (Gly1, Gly2, Gly4) | 3.90-3.70 | m | 6H |

| β-CH₂ (D-Phe) | 3.10, 2.95 | dd, dd | 2H |

| O-CH₂-Cbz | 4.80 | s | 2H |

Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (amide, ester) | 172-168 |

| C (aromatic, Fmoc & Cbz) | 144-120 |

| O-CH₂-O | 90-85 |

| C (α-carbons) | 55-40 |

| C (β-carbon, D-Phe) | 37 |

| CH₂ (ether, Cbz) | 68-65 |

| CH, CH₂ (Fmoc) | 66, 47 |

Table 6: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3270 | N-H stretching (amide) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic) |

| 1740-1720 | C=O stretching (ester, Cbz) |

| 1690-1630 | C=O stretching (Amide I) |

| 1560-1520 | N-H bending (Amide II) |

| 1450 | C=C stretching (aromatic) |

| 1250-1050 | C-O-C stretching (ether) |

| 760-740 | C-H out-of-plane bending (Fmoc, mono-substituted benzene) |

Signaling Pathways and Experimental Workflows

The utility of this compound as a linker is best understood in the context of the mechanism of action of the final therapeutic modality, such as a PROTAC or an ADC.

PROTAC Mechanism of Action

As a PROTAC linker, this molecule would connect a warhead that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

Caption: PROTAC mechanism of action.

Deruxtecan Mechanism of Action

In the context of Deruxtecan, an antibody-drug conjugate, the linker connects the monoclonal antibody (trastuzumab) to the cytotoxic payload (a topoisomerase I inhibitor). The linker is designed to be stable in circulation but is cleaved by enzymes that are upregulated in tumor cells, releasing the payload to induce cell death.[4]

Caption: Mechanism of action of Deruxtecan.

Experimental Workflow for Structure Elucidation

The logical flow of experiments for confirming the structure of the synthesized molecule is outlined below.

Caption: Workflow for structure elucidation.

Conclusion

The structural integrity of this compound is critical for its function as a linker in advanced drug development. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for its synthesis and quality control. The presented data and workflows serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important molecule, thereby contributing to the development of safe and effective next-generation therapeutics.

References

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Versatile Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz is a sophisticated, cleavable peptide linker integral to the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its strategic design, incorporating a specific peptide sequence and protecting groups, facilitates the precise delivery and controlled release of therapeutic payloads. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the groundbreaking ADC, Deruxtecan. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.

Introduction

The landscape of targeted therapy is continually evolving, with ADCs and PROTACs at the forefront of innovation. The efficacy of these modalities is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound has emerged as a key player in this field, offering a balance of stability in circulation and susceptibility to cleavage within the target cell.

This linker is a tetrapeptide derivative, featuring a Gly-Gly-(D-Phe)-Gly sequence. The presence of the D-amino acid, D-Phenylalanine, enhances its stability against certain proteases. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis (SPPS), while the C-terminus is modified with a benzyl (B1604629) (Cbz) protected ether linkage. This compound serves as a crucial building block in the synthesis of drug-linker conjugates.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis and conjugation.

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₁N₅O₉ | [2] |

| Molecular Weight | 735.78 g/mol | [2] |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | Typically >95% | Generic supplier data |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [3][4][5][6] |

| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The following is a representative protocol for its synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the protected peptide sequence Gly-Gly-(D-Phe)-Gly on a solid support.

Materials:

-

Fmoc-Gly-OH

-

Fmoc-D-Phe-OH

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Rink Amide resin

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Gly):

-

Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (D-Phe): Repeat step 3 with Fmoc-D-Phe-OH.

-

Subsequent Couplings: Repeat the deprotection and coupling steps for the remaining Glycine residues.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

Cleavage from Resin Protocol

Objective: To cleave the synthesized peptide from the solid support while keeping the side-chain protecting groups intact.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7][8][9]

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Analysis Protocol

Objective: To purify the crude peptide and verify its identity and purity.

Materials:

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 column

-

Acetonitrile (ACN)

-

Water

-

TFA

-

Mass spectrometer

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO).

-

Purify the peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[10]

-

Collect the fractions containing the desired peptide.

-

Confirm the molecular weight of the purified peptide using mass spectrometry.[11]

-

Assess the purity of the final product by analytical RP-HPLC.[12][13][14]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is a precursor to the linker used in the highly successful ADC, Trastuzumab Deruxtecan (Enhertu®).[15] In this context, the GGFG peptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[16][17][18][19][][21]

Mechanism of Action in ADCs:

-

Targeting: The ADC, consisting of a monoclonal antibody linked to a cytotoxic payload via the GGFG linker, binds to a specific antigen on the surface of a cancer cell.[22][23]

-

Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking: The complex is transported to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsins recognize and cleave the GGFG peptide linker.[][16][17]

-

Payload Release: The cleavage releases the highly potent cytotoxic drug.

-

Cell Death: The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[][22]

References

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. bachem.com [bachem.com]

- 6. biocat.com [biocat.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. hplc.eu [hplc.eu]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

- 13. Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trastuzumab Deruxetecan - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 16. iphasebiosci.com [iphasebiosci.com]

- 17. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]

- 23. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz. This molecule is a critical component in the field of targeted therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed, representative synthesis protocol based on established Fmoc-based solid-phase peptide synthesis, and illustrate its role in the mechanism of action of ADCs.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in bioconjugation and drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₄₁N₅O₉ | [1][2] |

| Molecular Weight | 735.78 g/mol | [3] |

| Monoisotopic Mass | 735.29042790 Da | [4] |

| Purity | > 96% (Typical) | [2] |

| IUPAC Name | benzyl 2-[[[2-[[(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate | [4] |

| Primary Application | PROTAC Linker, ADC Linker | [1][5] |

Introduction to Core Concepts: ADCs and Linker Technology

This compound is primarily identified as a peptide linker used in the synthesis of Deruxtecan, a potent ADC.[1][5] Understanding its function requires familiarity with the core technology it enables.

-

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies designed to deliver a highly potent cytotoxic agent (payload) directly to cancer cells. They consist of three components:

-

A monoclonal antibody that specifically binds to a target antigen on the surface of tumor cells.

-

A cytotoxic payload too potent for systemic administration.

-

A chemical linker that connects the antibody to the payload.

-

-

The Role of the Linker: The linker is a critical determinant of an ADC's efficacy and safety. It must be stable in systemic circulation to prevent premature release of the payload, but it must be efficiently cleaved to release the drug once the ADC has been internalized by the target cancer cell. The GGFG peptide sequence is known to be cleavable by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

Synthesis Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The peptide backbone of the linker is constructed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7] The general workflow allows for easy purification by simply filtering and washing the resin to remove excess reagents and byproducts.[8][9]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. precisepeg.com [precisepeg.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz | C40H41N5O9 | CID 148010663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Automated Peptide Synthesizers [peptidemachines.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker in Advanced Drug Conjugates

CAS Number: 2264011-97-2

This in-depth technical guide provides a comprehensive overview of Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a crucial linker molecule utilized in the development of sophisticated biotherapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's properties, synthesis, and applications, with a particular focus on its role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a well-defined, peptide-based linker. Its structure is built around a Gly-Gly-(D-Phe)-Gly tetrapeptide sequence, which is recognized and cleaved by specific intracellular enzymes. This property of selective cleavage is paramount in the design of ADCs, where a cytotoxic payload must be stably linked to a monoclonal antibody in circulation but efficiently released upon internalization into target cancer cells. One of the most notable applications of this linker is in the synthesis of Deruxtecan, the drug-linker component of the highly successful ADC, Trastuzumab deruxtecan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2264011-97-2 | PubChem |

| Molecular Formula | C₄₀H₄₁N₅O₉ | PubChem |

| Molecular Weight | 735.79 g/mol | PubChem |

| Purity | > 96% | Precise PEG |

| Appearance | White to off-white solid | MedChemExpress |

Synthesis and Characterization

While the precise, industrial-scale synthesis protocol for this compound is proprietary, this section outlines a general methodology based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

General Synthesis Workflow

The synthesis of the peptide backbone typically proceeds via a stepwise addition of Fmoc-protected amino acids onto a solid support resin.

Experimental Protocol: A Representative Example

The following is a representative protocol for the synthesis of a peptide sequence using Fmoc chemistry. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated with a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and then added to the deprotected resin. The reaction progress can be monitored by a ninhydrin (B49086) test.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (D-Phe, Gly, Gly).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to determine purity.

Characterization

While specific spectral data for this compound are not publicly available, a typical certificate of analysis would confirm the structure using ¹H NMR and LC-MS, and purity via HPLC.

Mechanism of Action in Antibody-Drug Conjugates

The Gly-Gly-Phe-Gly sequence within the linker is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of tumor cells.[1][2]

References

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Peptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of Fmoc-protected peptide linkers, crucial components in solid-phase peptide synthesis (SPPS). It details the synthesis of common linkers, their attachment to solid supports, and the subsequent loading of the first amino acid, supported by quantitative data and detailed experimental protocols.

Introduction to Fmoc-Protected Peptide Linkers

In Fmoc-based solid-phase peptide synthesis, a linker serves as the bridge between the growing peptide chain and the insoluble resin support. The choice of linker is critical as it dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for its release, which in turn affects the preservation of acid-labile side-chain protecting groups.

Core Linker Synthesis and Resin Functionalization

The synthesis of a functional peptide resin begins with the preparation of the linker molecule, which is then covalently attached to a polymer support, typically polystyrene cross-linked with divinylbenzene.

Rink Amide Linker: For C-Terminal Peptide Amides

The Rink Amide linker is a widely used linker for the synthesis of peptide amides. A practical eight-step synthesis starting from p-hydroxybenzaldehyde can achieve an overall yield of 50%.[1]

Experimental Protocol: Synthesis of Fmoc-Rink Amide Linker [1]

This protocol describes a high-yield, scalable synthesis of the Fmoc-Rink Amide linker.

-

Step A: Etherification

-

To a solution of p-hydroxybenzaldehyde in acetone, add ethyl bromoacetate (B1195939) and potassium carbonate.

-

Reflux the mixture to obtain ethyl 2-(4-formylphenoxy)acetate with a yield of 98%.

-

-

Step B: Oxidation

-

Treat the product from Step A with sodium chlorite, 30% hydrogen peroxide, and sodium dihydrogen phosphate (B84403) in acetonitrile (B52724) to yield 2-(4-formylphenoxy)acetic acid (95% yield).

-

-

Step C & D: Friedel-Crafts Acylation

-

Convert the carboxylic acid to its acid chloride using thionyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

-

React the resulting acid chloride with 1,3-dimethoxybenzene (B93181) in the presence of aluminum chloride in DCM to afford 2-(4-((2,4-dimethoxyphenyl)(hydroxy)methyl)phenoxy)acetic acid (86% yield over two steps).

-

-

Step E: Hydrolysis

-

Hydrolyze the ester with aqueous sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding carboxylic acid (98% yield).

-

-

Step F: Oximation

-

React the ketone with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in ethanol to produce the oxime (88% yield).

-

-

Step G: Reduction

-

Reduce the oxime using zinc powder in ammonium (B1175870) hydroxide to obtain the amine (86% yield).

-

-

Step H: Fmoc Protection

-

Protect the resulting amine with Fmoc-OSu in the presence of potassium carbonate in a water/1,4-dioxane mixture to give the final Fmoc-Rink Amide linker (85% yield).

-

Wang Resin: For C-Terminal Carboxylic Acids

Wang resin, a 4-alkoxybenzyl alcohol resin, is a standard support for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] While often purchased pre-functionalized, the synthesis involves creating a hydroxymethylphenoxymethyl group on the polystyrene backbone.

2-Chlorotrityl Chloride (2-CTC) Resin: For Protected Peptide Fragments

2-CTC resin is highly acid-labile, allowing for the cleavage of peptides under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[4][5] This makes it ideal for the synthesis of protected peptide fragments for use in convergent synthesis strategies.[4]

Experimental Protocol: Preparation of 2-Chlorotrityl Chloride Resin [4]

-

Preparation of the Precursor: 1-chloro-2-(dichloro(phenyl)methyl)benzene is synthesized from 2-chlorobenzophenone (B131818) and phosphorus pentachloride in a 90% yield.

-

Attachment to Resin: The precursor is then reacted with 1% DVB-crosslinked polystyrene resin in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a mixture of DCM and nitrobenzene.

Loading the First Fmoc-Amino Acid onto the Resin

The attachment of the first Fmoc-protected amino acid to the linker is a critical step that can be prone to side reactions, particularly racemization.

Loading on Wang Resin

The traditional method for loading onto Wang resin involves esterification using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] However, this can lead to significant racemization, especially for sensitive amino acids like Cys and His.[2] A racemization-free protocol involves converting the hydroxyl group of the Wang resin to a chloride and then reacting it with the Fmoc-amino acid in the presence of a non-nucleophilic base.[2]

Experimental Protocol: Racemization-Free Loading of Fmoc-Amino Acid on Wang Resin [2]

-

Chlorination of Wang Resin: Suspend Wang resin in toluene (B28343) and add thionyl chloride. Heat the mixture at 70°C for 5 hours. The resulting Wang chloride resin is washed and dried.

-

Attachment of Fmoc-Amino Acid: Swell the Wang chloride resin in DMF. In a separate flask, dissolve the Fmoc-amino acid, diisopropylethylamine (DIEA), and a catalytic amount of potassium iodide in DMF. Add this solution to the resin and shake at room temperature for 12-24 hours.

-

Capping: After loading, any unreacted hydroxyl groups should be capped to prevent the formation of deletion sequences. This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA.

Loading on 2-Chlorotrityl Chloride (2-CTC) Resin

Loading on 2-CTC resin is generally performed under milder conditions and is less prone to racemization due to the steric hindrance of the trityl group.[4][5]

Experimental Protocol: Loading of Fmoc-Amino Acid on 2-CTC Resin

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes under an inert atmosphere.

-

Amino Acid Attachment: Dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to resin loading) in anhydrous DCM. Add this solution to the swollen resin, followed by the addition of DIEA (2.0 - 4.0 equivalents relative to the amino acid).

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Capping: Cap any unreacted sites by adding a solution of DCM/methanol/DIEA (17:2:1 v/v/v) and agitating for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.

Quantitative Data on Linker Performance

The choice of resin and linker significantly impacts the yield and purity of the final peptide. The following tables summarize key performance characteristics of common linkers.

Table 1: Performance Characteristics of Common Peptide Synthesis Resins [6]

| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Primary Application |

| Wang Resin | 0.3 - 1.0 | 50 - 90 | Moderate to High | Peptides with a C-terminal carboxylic acid |

| Rink Amide Resin | 0.3 - 1.0[7] | 52 - 90+ | Moderate to High | Peptides with a C-terminal amide |

| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6+ | Generally high | High | Protected peptide fragments; C-terminal carboxylic acids |

Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.

Table 2: Racemization Levels During Amino Acid Activation [8]

| Amino Acid Derivative | Activation Method | Racemization (%) |

| Fmoc-L-Trp-OH | TBTU/HOBt/DIEA | < 0.4 |

| Fmoc-L-Lys(Boc)-OH | TBTU/HOBt/DIEA | < 0.4 |

| Fmoc-D-Tyr(tBu)-OH | TBTU/HOBt/DIEA | < 0.4 |

Peptide Cleavage from the Linker

The final step in SPPS is the cleavage of the peptide from the resin, which is typically accompanied by the removal of side-chain protecting groups.

Cleavage from Wang and Rink Amide Resins

Peptides are cleaved from Wang and Rink Amide resins using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). Scavengers are added to this cocktail to quench reactive cationic species generated during the cleavage process, thereby preventing side reactions.

Standard Cleavage Cocktail:

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Cleavage from 2-Chlorotrityl Chloride Resin

For the synthesis of protected peptide fragments, a very mild cleavage cocktail is used to release the peptide from the 2-CTC resin while leaving the side-chain protecting groups intact.

Mild Cleavage Cocktail for Protected Fragments: [5]

-

1-5% TFA in DCM

-

Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8)

For complete deprotection, the standard 95% TFA cocktail can be used.

Conclusion

The selection and synthesis of an appropriate Fmoc-protected peptide linker are foundational to successful solid-phase peptide synthesis. This guide has provided an in-depth overview of the synthesis of key linkers, detailed protocols for their application, and quantitative data to inform resin selection. By understanding the chemical principles and experimental nuances of these processes, researchers can optimize their peptide synthesis strategies to achieve higher yields and purities of their target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. bharavilabs.in [bharavilabs.in]

- 3. Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fmoc-Gly-Gly-(D-Phe)-Gly in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of the tetrapeptide fragment Fmoc-Gly-Gly-(D-Phe)-Gly in modern peptide chemistry. While this specific sequence may not be a ubiquitous reagent, its constituent parts—the Fmoc protecting group, the glycine (B1666218) linker units, and the strategic inclusion of a D-amino acid—make it an exemplary model for understanding key principles in solid-phase peptide synthesis (SPPS) and rational peptide design.

Core Components and Their Strategic Importance

The structure of Fmoc-Gly-Gly-(D-Phe)-Gly is a deliberate combination of functional units, each contributing a specific property valuable in peptide synthesis and the design of peptidomimetics.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a base-labile Nα-amino protecting group, which is the cornerstone of modern solid-phase peptide synthesis.[] Its primary advantage lies in its removal under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin.[][2] This orthogonality is crucial for the synthesis of complex peptides.

-

Glycine (Gly) Residues : Glycine is the simplest amino acid, lacking a side chain. This characteristic imparts significant conformational flexibility.[3] In peptide chemistry, glycine residues are frequently used as linkers or spacers to connect different functional domains of a protein or peptide without introducing steric hindrance.[3][4][5][6] The Gly-Gly motif in the example peptide provides a flexible spacer.

-

D-Phenylalanine ((D-Phe)) : The inclusion of a D-amino acid is a critical feature for drug development. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids, such as D-Phenylalanine, can significantly enhance the peptide's stability and prolong its biological half-life.[7] Furthermore, D-amino acids can induce specific secondary structures, like beta-turns, which can be crucial for mimicking the bioactive conformation of a peptide and enhancing its binding affinity to a target receptor. D-phenylalanine, in particular, has been explored for its pharmacological activities.[7]

Applications in Peptide Chemistry

Fmoc-Gly-Gly-(D-Phe)-Gly, as a protected peptide fragment, is primarily designed for use in fragment condensation strategies during SPPS.[2][8] This approach involves synthesizing smaller, protected peptide segments, which are then coupled together to form a larger peptide. This can be more efficient than the stepwise addition of single amino acids, especially for long or difficult sequences.

Key applications include:

-

Building Blocks for Bioactive Peptides : This fragment can be incorporated into larger peptide sequences to introduce a flexible, protease-resistant segment. This is particularly useful in the design of therapeutic peptides that require improved stability and a specific spatial arrangement of pharmacophores.

-

Peptidomimetic Design : The D-Phe residue makes this fragment a valuable tool in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.

-

Linker Chemistry : The Gly-Gly portion can serve as a flexible linker in constructs like Antibody-Drug Conjugates (ADCs) or fusion proteins, where it is necessary to connect two different molecules without impairing their individual functions.[4]

Quantitative Data and Synthesis Parameters

The efficiency of incorporating a fragment like Fmoc-Gly-Gly-(D-Phe)-Gly into a growing peptide chain is dependent on several factors. The following table summarizes typical quantitative data associated with modern Fmoc-based SPPS protocols.

| Parameter | Typical Value/Range | Significance |

| Coupling Efficiency | > 99% | High coupling efficiency is critical to minimize deletion sequences and maximize the yield of the final product. |

| Fmoc Deprotection Time | 5-20 minutes | The time required for complete removal of the Fmoc group, typically using 20% piperidine (B6355638) in DMF. |

| Amino Acid/Fragment Equivalents | 3-5 equivalents | The molar excess of the incoming amino acid or peptide fragment relative to the reactive sites on the resin. |

| Activator | HBTU, HATU, HOBt/DIC | These reagents activate the carboxylic acid group for efficient amide bond formation. The choice of activator can influence the degree of side reactions like racemization.[9] |

| Final Peptide Purity (Crude) | 70-95% | The purity of the peptide after cleavage from the resin, before purification by HPLC. |

| Final Peptide Purity (Purified) | > 98% | The purity of the final peptide product after purification, typically by reverse-phase HPLC.[10] |

Experimental Protocols

Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Gly-Gly-(D-Phe)-Gly Sequence

This protocol outlines the manual synthesis of a hypothetical peptide, Ac-Ala-Gly-Gly-(D-Phe)-Gly-Lys-NH2, on a Rink Amide resin using Fmoc chemistry.

-

Resin Preparation : Swell Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Lys(Boc)-OH) :

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Coupling : Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing : Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Confirm complete coupling with a Kaiser test.

-

-

Sequential Coupling Cycles : Repeat the Fmoc deprotection, coupling, and washing steps for the following amino acids in order: Fmoc-Gly-OH, Fmoc-(D-Phe)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.

-

N-terminal Acetylation : After the final Fmoc deprotection of Alanine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF and DCM.

-

Cleavage and Deprotection :

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[11]

-

Add the cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification :

-

Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase HPLC.

-

Protocol 2: Fragment Condensation using Fmoc-Gly-Gly-(D-Phe)-Gly-OH

This protocol describes the coupling of the entire Fmoc-Gly-Gly-(D-Phe)-Gly-OH fragment to a resin-bound peptide (e.g., H-Lys-NH-Resin).

-

Resin Preparation : Synthesize H-Lys(Boc)-NH-Resin using the methods described in Protocol 1. Ensure the N-terminal Fmoc group is removed.

-

Fragment Activation : In a separate vial, dissolve Fmoc-Gly-Gly-(D-Phe)-Gly-OH (2 eq), HATU (1.9 eq), and HOBt (2 eq) in DMF. Add DIPEA (4 eq) and allow to pre-activate for 5-10 minutes.

-

Fragment Coupling : Add the activated fragment solution to the resin-bound Lysine. Agitate for 4-6 hours, or until a Kaiser test indicates complete coupling.

-

Washing : Wash the resin extensively with DMF and DCM to remove any unreacted fragment and coupling reagents.

-

Synthesis Continuation : Proceed with the synthesis by deprotecting the Fmoc group of the fragment and coupling the next amino acid.

Visualizations of Workflows and Concepts

Diagram 1: Standard Fmoc-SPPS Cycle

This diagram illustrates the iterative four-step process at the core of Fmoc-based solid-phase peptide synthesis.

Diagram 2: Rationale for Incorporating D-Amino Acids

This diagram outlines the logical reasons and resulting benefits of including D-amino acids like D-Phenylalanine in peptide design.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein domains/Linker - parts.igem.org [parts.igem.org]

- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 5. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Physicochemical Characteristics of Fmoc-Tetrapeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptides. These molecules are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to their remarkable ability to self-assemble into well-defined nanostructures, such as nanofibers, which can subsequently form hydrogels. This guide details the underlying principles of their self-assembly, presents quantitative data on their properties, outlines key experimental protocols for their characterization, and illustrates relevant biological signaling pathways.

Introduction to Fmoc-Tetrapeptide Self-Assembly

The self-assembly of Fmoc-tetrapeptides is a spontaneous process driven by a delicate balance of non-covalent interactions. The amphiphilic nature of these molecules, conferred by the hydrophobic Fmoc group and the generally more hydrophilic tetrapeptide sequence, is the primary driver for their organization in aqueous environments.

The key interactions governing self-assembly include:

-

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety exhibit strong π-π stacking interactions, which are a major driving force for the initial aggregation of the molecules.[1]

-

Hydrogen Bonding: The peptide backbone provides ample opportunities for the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures, most commonly anti-parallel β-sheets.[2][3]

-

Hydrophobic Interactions: The hydrophobic collapse of non-polar side chains of the amino acids and the fluorenyl group minimizes contact with water, further stabilizing the self-assembled structures.

-

Electrostatic Interactions: The net charge of the peptide sequence at a given pH can influence the self-assembly process, with repulsive or attractive forces modulating the packing of the molecules.

These interactions lead to the formation of elongated nanofibers, typically with diameters in the nanometer range. As the concentration of the Fmoc-tetrapeptide increases, these nanofibers can entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.[4]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for representative Fmoc-tetrapeptides, offering a comparative look at their hydrogelation and structural properties.

| Fmoc-Tetrapeptide Sequence | Minimum Gelation Concentration (MGC) (wt%) | Storage Modulus (G') (Pa) | Fibril/Nanostructure Diameter (nm) | Reference(s) |

| Fmoc-Phe-Phe-Phe-Phe | ~0.5 | 100 - 1000 | 20 - 50 | [5] |

| Fmoc-Arg-Gly-Asp-Ser (RGDS) | ~2.0 | Not consistently stable for measurement | ~10 | [6] |

| Fmoc-Gly-Arg-Asp-Ser (GRDS) | >2.0 (highly viscous) | ~100 | ~10 | [6] |

| Fmoc-Lys-Leu-Val-Phe (KLVF) | Not specified | Not specified | Not specified | Data not available in searches |

| Fmoc-Phe-Phe-Tyr-Tyr | Not specified | Not specified | Not specified | Data not available in searches |

| Fmoc-Val-Glu-Val-Phe | Not specified | Not specified | Not specified | Data not available in searches |

Table 1: Hydrogelation and Morphological Properties of Selected Fmoc-Tetrapeptides.

| Fmoc-Tetrapeptide Sequence | FT-IR Amide I Peak (cm⁻¹) | Circular Dichroism (CD) Minima (nm) | Key Spectroscopic Feature | Reference(s) |

| Fmoc-Phe-Phe-Phe-Phe | ~1630 | ~218 | Indicates β-sheet formation | [5] |

| Fmoc-Arg-Gly-Asp-Ser (RGDS) | ~1635 | ~220 | Suggests β-sheet structure | [6] |

| Fmoc-Gly-Arg-Asp-Ser (GRDS) | ~1630 | No clear β-sheet minimum | Dominated by Fmoc interactions | [6] |

| Fmoc-Lys-Leu-Val-Phe (KLVF) | Not specified | Not specified | Not specified | Data not available in searches |

| Fmoc-Phe-Phe-Tyr-Tyr | Not specified | Not specified | Not specified | Data not available in searches |

| Fmoc-Val-Glu-Val-Phe | Not specified | Not specified | Not specified | Data not available in searches |

Table 2: Spectroscopic Characteristics of Self-Assembled Fmoc-Tetrapeptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Fmoc-tetrapeptides.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Fmoc-tetrapeptide on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the tetrapeptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Characterization Techniques

FT-IR spectroscopy is used to determine the secondary structure of the self-assembled peptides, particularly the presence of β-sheets.

Protocol:

-

Prepare a hydrogel of the Fmoc-tetrapeptide at the desired concentration.

-

Place a small aliquot of the hydrogel onto the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 1500-1800 cm⁻¹, which covers the Amide I region.

-

A strong absorbance peak around 1630 cm⁻¹ is indicative of β-sheet formation.[2]

CD spectroscopy is another powerful technique to assess the secondary structure and chiral organization of the self-assembling peptides.

Protocol:

-

Prepare a solution or a transparent hydrogel of the Fmoc-tetrapeptide in a suitable buffer (e.g., phosphate-buffered saline).

-

Use a quartz cuvette with a short path length (e.g., 0.1 mm or 1 mm).

-

Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

-

A negative band around 218-220 nm is characteristic of β-sheet structures.[7]

Rheological measurements are crucial for quantifying the mechanical properties of the hydrogels.

Protocol:

-

Place the hydrogel sample on the plate of a rheometer.

-

Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

-

A G' value significantly higher than G'' indicates the formation of a stable gel.[8]

TEM is used to visualize the morphology of the self-assembled nanostructures.

Protocol:

-

Dilute the Fmoc-tetrapeptide hydrogel or solution to a low concentration (e.g., 0.01-0.1 wt%).

-

Apply a small drop of the diluted sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess liquid.

-

Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.[9]

Caption: Experimental workflow for hydrogel characterization.

Biological Interactions and Signaling Pathways

Fmoc-tetrapeptides incorporating specific bioactive sequences, such as the Arginine-Glycine-Aspartic acid (RGD) motif, can be used to create biomaterials that interact with cells and modulate their behavior. The RGD sequence is a well-known ligand for integrin receptors on the cell surface.[10]

Upon binding of an RGD-functionalized Fmoc-tetrapeptide hydrogel to integrins, a cascade of intracellular signaling events is initiated, which can influence cell adhesion, proliferation, migration, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling pathway.

Caption: RGD-Integrin signaling cascade.

The binding of the RGD motif to the integrin receptor leads to the recruitment and autophosphorylation of FAK at focal adhesions.[10] This, in turn, creates docking sites for other signaling proteins, such as Src kinase and paxillin. The activation of the FAK/Src complex can then trigger downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately leading to changes in gene expression and cellular behavior.[10]

Conclusion

Fmoc-tetrapeptides represent a versatile class of molecules with tunable physicochemical properties that make them highly attractive for a range of biomedical applications. Their self-assembly into nanofibrous hydrogels is governed by a complex interplay of non-covalent forces, which can be modulated by the peptide sequence. The ability to incorporate bioactive motifs, such as RGD, allows for the design of "smart" biomaterials that can actively engage with and direct cellular processes. A thorough understanding of their physicochemical characteristics and the application of the detailed experimental protocols outlined in this guide are essential for the rational design and successful implementation of these promising materials in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 8. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of an ADC Linker Core

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the mechanism of action centered around the peptide linker, Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz, a critical component in the architecture of advanced antibody-drug conjugates (ADCs). While this molecule is an intermediate in the synthesis of the final linker, its core tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is fundamental to the therapeutic strategy of ADCs such as trastuzumab deruxtecan (B607063). This document will elucidate the linker's pivotal role in the selective delivery and conditional release of cytotoxic payloads to cancer cells, present quantitative data on the efficacy of the resulting ADC, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.

Core Mechanism of Action: A Journey from Systemic Circulation to Cellular Demise

The subject linker is a key component of a sophisticated drug delivery system designed to selectively eradicate cancer cells while minimizing damage to healthy tissue. Its mechanism is not one of direct therapeutic action but of facilitation, ensuring the cytotoxic payload is delivered to its target and released under specific physiological conditions. The overall mechanism of action of an ADC utilizing this linker technology can be dissected into several key stages:

-

Target Recognition and Binding: The process begins with the monoclonal antibody (mAb) component of the ADC, such as trastuzumab, selectively binding to a tumor-associated antigen, for instance, the HER2 receptor on the surface of cancer cells.[1]

-

Internalization: Following binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome, an organelle within the cell characterized by a low pH and a high concentration of degradative enzymes.[2]

-

Enzymatic Cleavage of the Linker: The GGFG tetrapeptide sequence of the linker is specifically designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3][4] This enzymatic action breaks the covalent bond between the linker and the cytotoxic payload.

-

Payload Release and Action: Upon cleavage, the highly potent cytotoxic payload, such as the topoisomerase I inhibitor deruxtecan (DXd), is released directly into the cytoplasm of the cancer cell.[2][5] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][5]

-

The Bystander Effect: The released payload, DXd, is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen at high levels.[1][5] This "bystander effect" is a crucial feature that enhances the anti-tumor activity of the ADC.

This intricate and highly controlled process underscores the importance of the linker's design in the success of the ADC therapeutic strategy.

Quantitative Data Summary

The efficacy of ADCs utilizing the GGFG linker technology has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for trastuzumab deruxtecan.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan

| Cell Line | Cancer Type | HER2 Expression | IC50 Value (ng/mL) | Reference |

| KPL-4 | Breast Cancer | Positive | 26.8 | [6] |

| NCI-N87 | Gastric Cancer | Positive | 25.4 | [6] |

| SK-BR-3 | Breast Cancer | Positive | 6.7 | [6] |

| MDA-MB-468 | Breast Cancer | Negative | >10,000 | [6] |

Table 2: Clinical Efficacy of Trastuzumab Deruxtecan in HER2-Positive Cancers

| Study/Trial | Cancer Type | Metric | Value | Reference |

| DESTINY-Gastric01 | Advanced Gastric Cancer | Objective Response Rate (ORR) | 51% | [7] |

| DESTINY-Gastric01 | Advanced Gastric Cancer | Median Overall Survival (OS) | 12.5 months | [7] |

| DESTINY-Breast03 | Metastatic Breast Cancer | 12-month Progression-Free Survival (PFS) Rate | 75.8% | [8] |

| Meta-analysis | Gastrointestinal Cancers | Pooled Objective Response Rate (ORR) | 36.9% | [9] |

| Meta-analysis | Gastrointestinal Cancers | Median Overall Survival (OS) | 11.15 months | [9] |

| Meta-analysis | Gastrointestinal Cancers | Median Progression-Free Survival (PFS) | 5.6 months | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function and efficacy of ADCs with cleavable linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cell-killing capability of an ADC.[2][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HER2-positive and HER2-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antibody-Drug Conjugate (ADC) stock solution

-

Control antibody (unconjugated)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Cathepsin-Mediated Linker Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage.[11]

Objective: To determine the rate and extent of linker cleavage by cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

Fluorescence microplate reader

-

Fluorogenic cathepsin B substrate (as a positive control)

-

Quenching solution (e.g., acetic acid)

-

LC-MS system for payload quantification

Procedure:

-

Enzyme Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubating it in the assay buffer.

-

Reaction Setup: In a microplate, combine the ADC with the activated Cathepsin B in the assay buffer. Include a control reaction without the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: At each time point, stop the reaction by adding a quenching solution.

-

Payload Quantification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the kinetics of linker cleavage.

Visualizations

Signaling Pathway of ADC Mechanism of Action

Caption: Mechanism of action of an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for an in vitro ADC cytotoxicity (MTT) assay.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. benchchem.com [benchchem.com]

- 3. onclive.com [onclive.com]

- 4. focusononcology.com [focusononcology.com]

- 5. researchgate.net [researchgate.net]

- 6. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]

- 7. mdpi.com [mdpi.com]

- 8. Real-world efficacy and safety of trastuzumab deruxtecan versus trastuzumab emtansine and tucatinib as second-line and third-line treatments for HER2-positive metastatic breast cancer: two target trial emulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for Fmoc-Gly-Gly-(D-Phe)-Gly-CH2-O-CH2-Cbz: A Key Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

Application Notes